

# 1,6-Naphthyridine-8-carbaldehyde chemical structure and isomers

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## Compound of Interest

Compound Name: 1,6-Naphthyridine-8-carbaldehyde

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An In-Depth Technical Guide to **1,6-Naphthyridine-8-carbaldehyde**: Structure, Isomerism, and Synthetic Significance

## Abstract

This technical guide provides a comprehensive analysis of **1,6-Naphthyridine-8-carbaldehyde**, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core chemical structure, explore the constitutional and positional isomerism inherent to the naphthyridine framework, and detail its key physicochemical properties. The guide elucidates the strategic importance of the 8-carbaldehyde moiety as a reactive handle for synthetic diversification. Furthermore, we present an exemplary synthetic protocol for a related precursor, highlighting the causal logic behind the methodological choices. The applications of the 1,6-naphthyridine scaffold in developing potent therapeutic agents and novel organic materials are also discussed, providing a holistic view for researchers, scientists, and professionals in drug development.

## Introduction to the Naphthyridine Scaffold

### The Significance of Naphthyridines in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.<sup>[1][2][3]</sup> This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form a wide range of

interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, influencing the molecule's solubility, metabolic stability, and receptor binding affinity. Consequently, the 1,6-naphthyridine core and its derivatives are found in numerous pharmacologically active agents, demonstrating anticancer, antiviral, and anti-inflammatory properties.[4][5] Recent research has highlighted 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6][7]

## Overview of Naphthyridine Isomerism

The parent naphthyridine structure is characterized by the molecular formula  $C_8H_6N_2$ . Based on the relative positions of the two nitrogen atoms within the fused two-ring system, six constitutional isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][8] This inherent isomerism is a critical consideration in synthetic design and structure-activity relationship (SAR) studies, as the location of the nitrogen atoms profoundly impacts the electronic distribution and three-dimensional shape of the molecule, thereby altering its biological activity.

## Chemical Structure of 1,6-Naphthyridine-8-carbaldehyde

### Molecular Composition and Properties

**1,6-Naphthyridine-8-carbaldehyde** is a specific derivative of the 1,6-naphthyridine core. It is a yellow solid often utilized as a crucial intermediate in organic synthesis for producing more complex molecules for the pharmaceutical and agrochemical industries.[9]

Property	Value	Source
Chemical Name	1,6-Naphthyridine-8-carbaldehyde	[9]
Synonym	1,6-Naphthyridine-8-carboxaldehyde	[9]
CAS Number	885278-16-0	[9][10][11]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O	[9][11]
Molecular Weight	158.16 g/mol	[9][11]
Appearance	Yellow Solid	[9]

## Structural Elucidation

The molecule features a planar, aromatic 1,6-naphthyridine nucleus where the nitrogen atoms are located at positions 1 and 6. An aldehyde functional group (-CHO) is attached to the carbon atom at position 8. This aldehyde group is electron-withdrawing and significantly influences the reactivity of the heterocyclic ring. It serves as a key synthetic handle for introducing further molecular diversity through reactions such as nucleophilic addition, condensation, and oxidation/reduction.

Caption: Chemical structure of **1,6-Naphthyridine-8-carbaldehyde**.

## Spectroscopic Characterization (Theoretical)

While detailed experimental spectra require laboratory analysis, the expected spectroscopic features for **1,6-Naphthyridine-8-carbaldehyde** can be predicted, serving as a self-validating system during synthesis.

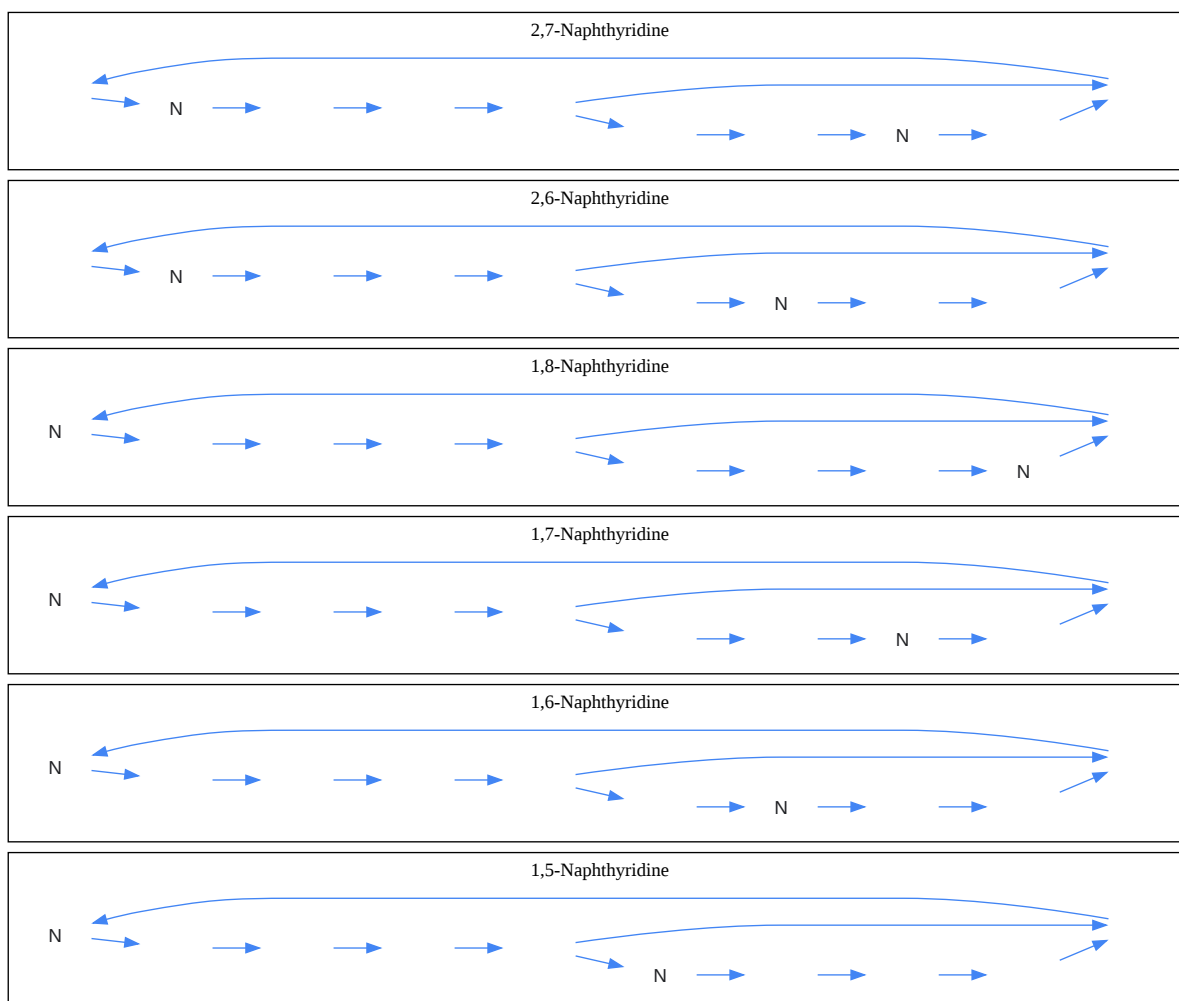
- <sup>1</sup>H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the naphthyridine core. A highly deshielded singlet, characteristic of an aldehyde proton, would be expected further downfield (around 9.5-10.5 ppm).

- $^{13}\text{C}$  NMR: The spectrum would display nine signals. The carbon of the aldehyde group would appear significantly downfield (typically 190-200 ppm). The remaining eight carbons of the aromatic core would resonate in the 110-160 ppm range.
- IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately  $1700\text{ cm}^{-1}$ , C=C and C=N stretching vibrations in the  $1500\text{-}1600\text{ cm}^{-1}$  region, and C-H stretching for the aromatic protons around  $3000\text{-}3100\text{ cm}^{-1}$ .
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at an m/z ratio corresponding to its molecular weight (158.16).

## Isomerism of Naphthyridine Carbaldehydes

### Constitutional Isomerism of the Naphthyridine Core

As previously mentioned, the fundamental naphthyridine scaffold has six constitutional isomers. Each of these isomers can, in theory, be substituted with a carbaldehyde group, leading to a large family of isomeric compounds. Understanding this is crucial for designing selective syntheses and for interpreting biological data where off-target effects might arise from isomeric impurities.



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Caption: The six constitutional isomers of the parent naphthyridine scaffold.

## Positional Isomerism of the Carbaldehyde Group

For each constitutional isomer of naphthyridine, the carbaldehyde group can be placed on any available carbon atom, leading to a set of positional isomers. For the 1,6-naphthyridine core, for example, the aldehyde could be at position 2, 3, 4, 5, 7, or 8. Therefore, 1,6-Naphthyridine-4-carbaldehyde and **1,6-Naphthyridine-8-carbaldehyde** are positional isomers of each other.

## Table of Representative Naphthyridine Carbaldehyde Isomers

The following table lists several known isomers, illustrating the diversity of this chemical class.

Isomer Name	CAS Number	Molecular Formula
1,5-Naphthyridine-4-carbaldehyde	64379-44-8	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O
1,6-Naphthyridine-4-carbaldehyde	898391-72-5	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O
[4][9]Naphthyridine-2-carbaldehyde	64379-45-9	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O
1,8-Naphthyridine-4-carbaldehyde	64379-46-0	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O
2,7-Naphthyridine-4-carbaldehyde	10273-40-2	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O
Benzo[h][9][11]naphthyridine-5-carbaldehyde	69164-27-8	C <sub>13</sub> H <sub>8</sub> N <sub>2</sub> O

## Synthetic Strategies and Methodologies

### The Role of the Carbaldehyde Moiety as a Synthetic Handle

The aldehyde group at the 8-position is not merely a structural feature; it is a versatile functional group that enables a vast array of subsequent chemical transformations. This

reactivity is fundamental to its role as a building block. Key transformations include:

- Reductive Amination: To introduce substituted amine side chains, which are common in pharmacologically active molecules.
- Wittig Reaction: To form alkenes, allowing for carbon chain extension.
- Condensation Reactions: With active methylene compounds to build new heterocyclic rings.
- Oxidation: To form the corresponding carboxylic acid (e.g., 1,6-Naphthyridine-8-carboxylic acid), which can then be converted to esters or amides.[\[12\]](#)

## General Approaches to the 1,6-Naphthyridine Core

Synthesizing the 1,6-naphthyridine core can be challenging. Classical methods like the Skraup reaction, which involves heating an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, have been used but can be low-yielding and harsh. Modern synthetic chemistry has developed more controlled and efficient routes. A common strategy involves the construction of one pyridine ring onto a pre-existing pyridine ring. For example, acid-mediated intramolecular Friedel-Crafts reactions are an important strategy for synthesizing fused benzo[9][\[11\]](#)naphthyridine scaffolds.

## Exemplary Protocol: Synthesis of 1,6-Naphthyridine-5,7-dione Precursors

A robust and versatile synthesis of highly substituted 1,6-naphthyridines can proceed through a 1,6-naphthyridine-5,7-dione intermediate.[\[13\]](#) The following protocol is based on a tandem nitrile hydration/cyclization procedure.

Objective: To synthesize a substituted 1,6-naphthyridine-5,7-dione from a 2-cyanoalkyl nicotinic ester.

Materials:

- Ethyl 2-(1-cyano-1-phenylethyl)nicotinate (or similar 2-cyanoalkyl nicotinic ester)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated

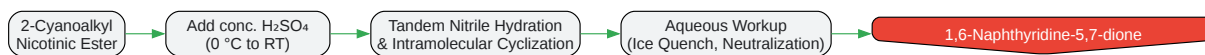
- Deionized water
- Diethyl ether
- Saturated sodium bicarbonate solution

#### Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ethyl 2-(1-cyano-1-phenylethyl)nicotinate (1.0 eq) in a minimal amount of a suitable solvent. Cool the flask in an ice bath to 0 °C.
- **Acid-Mediated Hydrolysis and Cyclization:** Slowly add concentrated sulfuric acid (e.g., 5-10 eq) to the cooled solution. **Causality:** The strong acid protonates the nitrile, facilitating its hydration to a primary amide. The acid also catalyzes the subsequent intramolecular cyclization (Dieckmann-type condensation) of the ester with the newly formed amide to form the dione ring.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. **Trustworthiness:** Comparing the reaction mixture's TLC spot to the starting material's spot provides a clear validation of reaction progression.
- **Workup:** Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the product.
- **Neutralization and Extraction:** Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. The product may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,6-naphthyridine-5,7-dione.
- **Characterization:** Confirm the structure of the product using NMR, IR, and mass spectrometry, comparing the data to expected values.



## Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of a 1,6-naphthyridine-5,7-dione precursor.

## Applications in Drug Discovery and Materials Science

### The 1,6-Naphthyridine Core in Pharmacologically Active Agents

The inherent structural features of the 1,6-naphthyridine scaffold make it an attractive core for designing molecules that can interact with various biological targets. Its derivatives have been investigated for a wide array of therapeutic applications. Natural products containing the 1,6-naphthyridine core, such as aaptamine isolated from marine sponges, have shown interesting biological activities.<sup>[14]</sup> Synthetic derivatives are under investigation as anticancer and antimicrobial agents, among other uses.<sup>[4][5]</sup> The ability to readily functionalize the core, often starting from intermediates like **1,6-Naphthyridine-8-carbaldehyde**, allows for the systematic exploration of chemical space to optimize potency and selectivity.

### Potential as Fluorophores and Organic Materials

Beyond pharmaceuticals, certain fused polycyclic 1,6-naphthyridine derivatives have demonstrated interesting photophysical properties.<sup>[15]</sup> Studies on fused 1,6-naphthyridin-4-amines have shown that these compounds can exhibit fluorescence, with maximum emission peaks around 450 nm.<sup>[15]</sup> These optical properties make them promising candidates for development as organic luminescence materials, probes for biological imaging, and components in organic light-emitting diodes (OLEDs). The specific substitution pattern on the naphthyridine core can be tuned to modulate the absorption and emission wavelengths, offering a pathway to design materials with tailored optical characteristics.

## Conclusion

**1,6-Naphthyridine-8-carbaldehyde** is a compound of significant scientific interest, defined by its distinct chemical structure and its role as a versatile synthetic precursor. Its architecture is part of the broader, complex family of naphthyridine isomers, where subtle changes in atom placement can lead to dramatic shifts in chemical and biological properties. The presence of the 8-carbaldehyde group provides a crucial gateway for the construction of more elaborate molecules, enabling researchers in drug discovery to develop novel therapeutics and empowering materials scientists to create new functional organic materials. A thorough understanding of its structure, isomerism, and synthetic utility is therefore essential for advancing these fields.

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